molecular formula C4H8N2O B3282240 2H-1,4-Oxazin-3-amine, 5,6-dihydro- CAS No. 747408-16-8

2H-1,4-Oxazin-3-amine, 5,6-dihydro-

Cat. No.: B3282240
CAS No.: 747408-16-8
M. Wt: 100.12 g/mol
InChI Key: COPFSXJBOSOUGF-UHFFFAOYSA-N
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Description

Significance of Nitrogen- and Oxygen-Containing Heterocycles in Chemical Sciences

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form a cornerstone of chemical sciences. Those incorporating both nitrogen and oxygen atoms are of particular importance due to their vast structural diversity and profound impact on biological and industrial applications. uni.lusigmaaldrich.com These heterocycles are fundamental structural motifs in a multitude of natural products, including alkaloids, vitamins, and antibiotics. nih.govnih.gov

The presence of nitrogen and oxygen heteroatoms imparts unique physicochemical properties to these molecules, such as the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov This characteristic makes them privileged scaffolds in medicinal chemistry. acs.org A significant percentage of FDA-approved drugs contain nitrogen-based heterocyclic rings. nih.gov Beyond pharmaceuticals, these compounds are integral to agrochemicals, polymers, dyes, and materials science, where their electronic and structural properties are harnessed for various functions. sigmaaldrich.com The continuous development of synthetic methodologies for these heterocycles is a vibrant area of research, aiming for greater efficiency and sustainability. sigmaaldrich.com

Overview of the 1,4-Oxazine Scaffold in Academic Research

Among the diverse families of heterocycles, the oxazine (B8389632) group—a six-membered ring containing one oxygen and one nitrogen atom—has attracted considerable scientific interest. researchgate.net Depending on the relative positions of the heteroatoms and double bonds, various isomers exist, such as 1,2-, 1,3-, and 1,4-oxazines. researchgate.net The 1,4-oxazine scaffold, in particular, is a key structural component in many synthetic and natural compounds and serves as a valuable intermediate in organic synthesis. researchgate.netrasayanjournal.co.in

Derivatives of 1,4-oxazine are investigated for a wide array of applications. For instance, the fully saturated derivative, tetrahydro-1,4-oxazine, is commonly known as morpholine (B109124) and is a widely used building block in medicinal chemistry. researchgate.net Fused-ring systems, such as benzoxazines, have been extensively studied and are known to exhibit a broad spectrum of biological activities. nih.gov Research has demonstrated the versatility of the 1,4-oxazine ring system in the development of compounds for pharmaceuticals and materials science. researchgate.netwikipedia.org

The study of oxazines dates back decades, with initial reports on the synthesis of aromatic oxazine compounds appearing in the 1940s. rasayanjournal.co.in Much of the early work focused on reduced forms of the ring system, such as the 1,3- and 1,4-isomers. rasayanjournal.co.in Over the years, a variety of synthetic methods have been developed for creating oxazine derivatives. These include classical techniques like the Mannich and Betti reactions, as well as modern catalytic approaches. researchgate.netmdpi.com The development of synthetic routes to access diverse oxazine derivatives has been crucial for exploring their chemical and biological potential. For example, methods for synthesizing 3,4-dihydro-2H-1,3-benzoxazines and their analogs have been a subject of continuous research, reflecting their importance as bioactive compounds. The fundamental, parent 1,4-oxazine heterocycle was first spectroscopically characterized much more recently, highlighting the ongoing evolution of research in this area. researchgate.net

The specific compound of interest, 2H-1,4-Oxazin-3-amine, 5,6-dihydro- , is a saturated heterocyclic amine containing the 1,4-oxazine core. Its basic properties are cataloged in chemical databases, confirming its structure and molecular formula. nih.gov

Table 1: Physicochemical Properties of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- This data is based on computational predictions.

PropertyValue
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
IUPAC Name 5,6-dihydro-4H-1,4-oxazin-2-amine
CAS Number 105435-51-4
Topological Polar Surface Area 41.5 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Source: PubChem CID 21941462. nih.gov

While the fundamental properties of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- are known, a review of current scientific literature indicates a lack of specific research focused directly on this parent compound. Its primary role in contemporary research appears to be as a structural motif or a synthetic precursor for more complex molecules. For instance, derivatives such as N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine have been synthesized, which points to the utility of the core 5,6-dihydro-2H-1,4-oxazin-3-amine structure as a scaffold for building larger, potentially bioactive molecules. uni.lu The broader research landscape for related 1,4-oxazine derivatives, which are explored for applications ranging from central nervous system agents to anticancer therapeutics, suggests the potential for future investigations into the applications of this specific amine. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-1,4-oxazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPFSXJBOSOUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 2h 1,4 Oxazin 3 Amine, 5,6 Dihydro and Its Analogues

Retrosynthetic Analysis of the 2H-1,4-Oxazin-3-amine, 5,6-dihydro- Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For the 2H-1,4-Oxazin-3-amine, 5,6-dihydro- core, a primary disconnection can be made at the C-N and C-O bonds within the oxazine (B8389632) ring. This approach suggests that the ring can be formed through a cyclization reaction.

One common retrosynthetic approach involves disconnecting the amide bond, leading to a 2-aminoethanol derivative and a synthon equivalent to a cyanate (B1221674) or a related electrophilic species. This strategy highlights the importance of bifunctional starting materials that contain both a nucleophilic amino or hydroxyl group and a group that can be converted into the other half of the heterocycle.

Another key disconnection can be made across the C5-C6 and O1-C2 bonds, suggesting a [4+2] cycloaddition reaction, a powerful tool for the formation of six-membered rings. This approach would involve the reaction of a dienophile with a diene containing the requisite nitrogen and oxygen functionalities. Further analysis might involve breaking the C-N bond of the amine substituent, suggesting a late-stage amination of a pre-formed oxazine ring.

Established and Evolving Synthetic Pathways to 5,6-dihydro-1,4-Oxazines

A variety of synthetic methods have been developed for the construction of the 5,6-dihydro-1,4-oxazine ring system. These methods can be broadly categorized into ring-closure reactions, amination-based cyclizations, and multi-component reactions.

Ring-Closure Reaction Modalities

Ring-closure reactions are a cornerstone of heterocyclic synthesis. For 5,6-dihydro-1,4-oxazines, these reactions typically involve the formation of one or two key bonds to complete the ring.

One established method is the intramolecular cyclization of N-(3-bromopropyl)amides . nih.gov In this approach, the amide oxygen acts as a nucleophile, displacing the bromide to form the oxazine ring. nih.gov This reaction can be influenced by the nature of the substituents on the amide, with electron-donating groups often facilitating the cyclization. nih.gov

Another significant approach is the base-promoted exo-mode cyclization of alkynyl alcohols . nih.govacs.org This metal-free method provides a regioselective pathway to 1,4-oxazine derivatives. nih.govacs.org The reaction proceeds via a hydroalkoxylation mechanism. nih.govacs.org

Ruthenium-catalyzed tandem N-H insertion/cyclization of α-arylamino ketones and diazo pyruvates offers an efficient route to 1,4-oxazines under mild conditions. rsc.org This transformation proceeds through an enol formation followed by cyclization. rsc.org

The intramolecular Wittig reaction is another powerful tool for constructing 1,4-oxazine derivatives. This reaction can be achieved by reacting phosphine (B1218219) derivatives with acetylenic esters in the presence of nitrosonaphthols. arkat-usa.org

Reaction Type Key Reactants Conditions Reference
Intramolecular CyclizationN-(3-bromopropyl)amidesNeutral, Chloroform nih.gov
Base-Promoted CyclizationAlkynyl alcoholsMetal-free, Solvent-free nih.govacs.org
Tandem N-H Insertion/Cyclizationα-Arylamino ketones, Diazo pyruvatesRuCl3 catalyst rsc.org
Intramolecular Wittig ReactionPhosphine derivatives, Acetylenic esters, NitrosonaphtholsToluene, reflux arkat-usa.org

Amination-Based Cyclization Approaches

These methods focus on the formation of the C-N bond as a key step in the ring-forming process. A notable example is the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org This stepwise approach allows for the construction of the oxazine ring with high enantio- and diastereospecificity. organic-chemistry.org

Multi-Component Reactions (MCRs) for Oxazine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. nih.gov MCRs offer significant advantages in terms of synthetic economy and the rapid generation of chemical libraries for drug discovery. nih.gov While specific MCRs for 2H-1,4-Oxazin-3-amine, 5,6-dihydro- are not extensively detailed in the provided context, the general principles of MCRs are applicable to the synthesis of diverse heterocyclic scaffolds, including oxazines. nih.govresearchgate.netnih.gov The development of novel MCRs for the direct synthesis of this target molecule and its analogues remains an active area of research.

Asymmetric and Stereoselective Synthesis of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- Analogues

The synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds has been achieved through organocatalytic [4+2] cycloaddition reactions. nih.gov For instance, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters can produce chiral 1,2-oxazinane spiro-oxindoles with good to excellent yields and high diastereoselectivity. nih.gov

Another approach involves the asymmetric synthesis of (S)-α-methyl α-amino acids by alkylating chiral 3,6-dihydro-2H-1,4-oxazin-2-ones using unactivated alkyl halides and organic bases. lookchem.com This method allows for the introduction of a stereocenter that can be carried through to the final product.

Furthermore, a highly efficient one-pot method for the enantioselective synthesis of 1,3-oxazolidines and 1,3-oxazinanes has been reported. acs.org This process involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate, followed by intramolecular cyclization. acs.org

Green Chemistry Principles in the Synthesis of Oxazine Scaffolds

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of oxazine scaffolds.

The use of microwave irradiation is a key green chemistry approach that can significantly reduce reaction times and improve yields in the synthesis of oxadiazole derivatives, a related class of heterocycles. nih.gov This technique often allows for solvent-free reactions, further enhancing the environmental friendliness of the process. researchgate.netsharif.edu

Ultrasonic irradiation is another green synthetic method that can accelerate reactions and increase product yields. nih.gov This technique is based on the phenomenon of acoustic cavitation, which can create localized high-energy conditions. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2h 1,4 Oxazin 3 Amine, 5,6 Dihydro Derivatives

Rational Design and Synthesis of Structure-Activity Probes

The rational design of derivatives based on the 5,6-dihydro-2H-1,4-oxazin-3-amine scaffold is a foundational step in probing their biological potential. This process involves the strategic modification of the core structure to investigate how different chemical features influence interactions with biological targets. The synthesis of these targeted molecules, or "probes," allows for systematic evaluation of the SAR.

A common synthetic strategy involves a multi-step process. For instance, the synthesis of related 1,4-benzoxazine derivatives often begins with readily available starting materials like 2-aminophenols, which can undergo reactions to form the oxazine (B8389632) ring. ijpsjournal.comresearchgate.net One approach involves the reaction of o-aminophenols with chloroacetic acid, followed by cyclization. ijpsjournal.com Alternative methods include the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts or a two-step process starting from phthalides involving aminolysis followed by a Hofmann rearrangement. researchgate.netnih.gov For the specific 5,6-dihydro-2H-1,4-oxazin-3-amine core, synthesis might start from α-aminoamidines or involve the cyclocondensation of primary amines with formaldehyde (B43269) and phenols. ijrpr.comnih.gov

The design process is often guided by a known biological target or a desired therapeutic effect. For example, in designing inhibitors for a specific enzyme, the structure of the enzyme's active site would inform the design of oxazine derivatives with complementary shapes and chemical properties. drugbank.com A series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized as potential anticancer agents through a pathway involving a cascade hydrogenation and reductive amination followed by a Buchwald–Hartwig cross-coupling. mdpi.com This rational approach allows for the creation of a library of compounds where specific positions on the oxazine ring are systematically varied to probe their importance for biological activity. mdpi.comnih.gov

Impact of Substituent Effects on Biological Interaction Profiles

Once a library of derivatives is synthesized, evaluating the impact of different substituents on the molecule's biological profile is key to understanding the SAR. The nature, position, and stereochemistry of substituents on the 5,6-dihydro-2H-1,4-oxazin-3-amine scaffold can dramatically alter its potency, selectivity, and pharmacokinetic properties.

Studies on related oxazine and benzoxazine (B1645224) structures have provided significant insights. For example, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govCurrent time information in Bangalore, IN.oxazin-4-amine derivatives designed as RET kinase inhibitors, specific substitutions were found to be critical for activity against drug-resistant mutants. nih.gov Similarly, research on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that the inclusion of hydroxyl groups on certain rings and a para-amino group on another significantly enhanced anticancer potency. mdpi.com One particular compound from this series, 14f , showed the most potent activity against a range of cancer cell lines. mdpi.com

The electronic properties of substituents are also a major factor. The introduction of electron-withdrawing groups, such as nitro or fluoro groups, can enhance biological activity in certain contexts. nih.govrsc.org In one study, a quinazolinone derivative featuring a 4-nitro-phenyl substituent on the oxazine ring demonstrated significant anticonvulsant activity. nih.gov These findings highlight that both steric and electronic factors of the substituents play a crucial role in modulating the biological interactions of the oxazine core.

Table 1: Illustrative Impact of Substituents on Biological Activity of Oxazine Derivatives This table is a generalized representation based on findings from various oxazine derivative studies.

Scaffold PositionSubstituent TypeObserved Impact on ActivityReference Example
Aryl group on Ring Cpara-Amino (-NH2)Significantly enhanced anticancer potency4-Aryl-3,4-dihydro-2H-1,4-benzoxazines mdpi.com
Aryl group on Ring A/BHydroxyl (-OH)Beneficial for anticancer activity4-Aryl-3,4-dihydro-2H-1,4-benzoxazines mdpi.com
Aryl group on Oxazine4-Nitro (-NO2)Significant anticonvulsant activityQuinazolinone-oxazine hybrids nih.gov
Ancillary Pyridine RingFluoromethyl (-CF3, -CHF2)Enhanced photosensitizing cytotoxicity(N^N^N)platinum pyridyl complexes rsc.org

Conformational Analysis and Ligand-Target Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to recognize and bind to a biological target. For the 5,6-dihydro-2H-1,4-oxazin-3-amine ring system, which is non-planar, conformational analysis is essential for understanding ligand-target recognition. The flexibility of the ring allows it to adopt various shapes, such as chair, boat, or twist-boat conformations, but typically one low-energy conformation is preferred.

X-ray crystallography studies on related dihydro-1,3,2H-benzoxazines have revealed that the oxazine ring often adopts a half-chair conformation. mdpi.com This specific geometry arranges the atoms in a way that minimizes steric strain. mdpi.com Theoretical studies on similar heterocyclic systems, like 1,3,5,2,4,6-trioxatriazinanes, show that different conformations, such as those with axial or equatorial substituents, can be very close in energy, often separated by only a few kJ/mol. csic.es This suggests that the 5,6-dihydro-2H-1,4-oxazin-3-amine ring may also exist as a mixture of rapidly interconverting conformers in solution, with the biologically active conformation being the one that best fits the target's binding site.

The specific conformation adopted by the molecule upon binding is crucial for establishing key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that determine binding affinity and specificity. The process of ligand-target recognition is a dynamic interplay where the ligand may adopt a specific conformation to fit into the rigid or flexible binding pocket of a protein, a concept often described by "lock-and-key" or "induced-fit" models.

Advanced Computational Approaches for SAR/SMR Elucidation

To complement experimental work, medicinal chemists heavily rely on advanced computational methods to explore and predict the SAR and SMR of new compounds. These in silico techniques provide valuable insights at the molecular level, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in studying 5,6-dihydro-2H-1,4-oxazin-3-amine derivatives by predicting their binding modes and affinities. For example, in a study of quinazolinone-oxazine hybrids, molecular docking was used to assess the binding mode of the synthesized compounds to the gamma-aminobutyric acid type A (GABA-A) receptor to rationalize their anticonvulsant activities. nih.gov

Docking studies can reveal key amino acid residues in the target's active site that interact with the ligand. In the development of antimicrobial benzoxazine derivatives, docking studies targeting the E. coli DNA gyrase active site identified crucial binding interactions, paving the way for future structure-based design. ijpsjournal.com The results are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. These predictions help prioritize which derivatives to synthesize and test experimentally, saving time and resources. nih.gov

Table 2: Example of Molecular Docking Results for Heterocyclic Compounds This table is illustrative and based on typical data presented in docking studies.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference Study Type
Compound 4dE. coli DNA Gyrase-8.9Asp73, Gly77, Arg76Antimicrobial Benzoxazines ijpsjournal.com
Compound 22MDM2-7.5Val93, Leu54, Gly58Benzenesulfonamide (B165840) Derivatives nih.gov
Compound 46MDM2-7.8Val93, Leu54, Tyr100Benzenesulfonamide Derivatives nih.gov
Compound 5aGABA-A Receptor-6.9Tyr97, Phe200, Thr202Quinazolinone-Oxazine Hybrids nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For an oxazine series, a QSAR model would be developed by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each derivative and correlating them with their experimentally measured activity (e.g., IC₅₀ values).

The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives. A study on benzenesulfonamide derivatives containing a triazine ring used stepwise multiple linear regression (MLR) to build statistically significant and predictive QSAR models for their cytotoxic activity. nih.gov Similarly, a comprehensive study on inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) developed a highly accurate QSAR model (R² = 0.92) to predict anti-parasitic activity. researchgate.net These models are powerful tools for identifying the key molecular features that drive biological activity and for guiding the optimization of lead compounds. researchgate.net

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of every atom in the ligand-protein complex over time, providing a more realistic representation of the biological environment.

MD simulations are used to assess the stability of the predicted binding pose from docking. By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound in the active site and which parts of the protein-ligand complex are flexible or rigid. nih.govresearchgate.net For instance, a stable RMSD curve over the simulation time suggests a stable binding complex. nih.gov These simulations can also reveal multiple potential pathways for a ligand to enter or exit a binding pocket, which is crucial for understanding the kinetics of drug action. nih.gov By combining docking with MD simulations, scientists can gain a deeper, more accurate understanding of the ligand-target interactions that govern the activity of 5,6-dihydro-2H-1,4-oxazin-3-amine derivatives. researchgate.net

Biological and Pharmacological Research: Mechanistic Investigations of 2h 1,4 Oxazin 3 Amine, 5,6 Dihydro and Its Derivatives

In Vitro Mechanistic Characterization

The in vitro evaluation of derivatives of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- has been instrumental in elucidating their mechanism of action, with a significant focus on their role as inhibitors of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Receptor Binding Affinity and Selectivity Profiling

Derivatives of the 2H-1,4-Oxazin-3-amine, 5,6-dihydro- scaffold have been synthesized and evaluated for their binding affinity to BACE1. The core structure itself is a weak binder; however, substitutions on the oxazine (B8389632) ring have yielded potent inhibitors. The affinity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity.

A notable aspect of this class of compounds is their basicity, characterized by the pKa value. The amidine moiety within the oxazine ring is believed to interact with the catalytic aspartate residues of BACE1. The pKa of these compounds influences their protonation state at physiological pH, which in turn affects their binding affinity and cellular activity. For instance, a calculated basic pKa of 6.4 was reported for 5-methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-3-amine. acs.org This property is crucial for effective interaction within the acidic environment of endosomes where BACE1 is most active. acs.org

Table 1: BACE1 Inhibition by 2H-1,4-Oxazin-3-amine, 5,6-dihydro- Derivatives

Compound Derivative BACE1 IC50 (nM)
(3R)-5-(4-Fluorophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-amine 4.1
(3R)-5-Phenyl-5,6-dihydro-2H-1,4-oxazin-3-amine 9.1
(3R)-5-(4-Chlorophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-amine 5.4

Data sourced from a study on 1,4-oxazine BACE1 inhibitors. The compounds listed are derivatives of the core 2H-1,4-Oxazin-3-amine, 5,6-dihydro- structure.

Selectivity is a critical parameter in drug development. For BACE1 inhibitors, selectivity against other aspartyl proteases like Cathepsin D (CatD) is important to minimize off-target effects. Research on 1,4-oxazine derivatives has aimed to optimize this selectivity profile. nih.gov

Enzyme Inhibition Kinetics and Mechanism

The mechanism of BACE1 inhibition by 2H-1,4-Oxazin-3-amine, 5,6-dihydro- derivatives is generally competitive, where the inhibitor vies with the substrate for binding to the enzyme's active site. The amidine portion of the oxazine ring is designed to mimic the transition state of the substrate, thereby binding with high affinity to the catalytic dyad of aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. mdpi.com

The kinetics of this inhibition are often characterized by the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. A lower Ki value signifies a more potent inhibitor. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation.

Studies have shown that the potency of these inhibitors in enzymatic assays can differ from their activity in cellular assays. This discrepancy is often linked to the compound's pKa. Highly basic inhibitors may accumulate in the acidic endosomes, leading to apparently higher activity in cellular assays compared to biochemical assays conducted at a more neutral pH. acs.org

Cellular Pathway Modulation Studies (Conceptual Framework)

The primary cellular pathway modulated by the BACE1 inhibitory derivatives of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- is the amyloidogenic pathway of amyloid precursor protein (APP) processing. acs.orgresearchgate.net APP is a transmembrane protein that can be cleaved by different secretases. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of amyloid-β (Aβ).

However, in the amyloidogenic pathway, APP is first cleaved by BACE1, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). nih.gov The C99 fragment is then cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. nih.gov Aβ42 is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.

By inhibiting BACE1, these oxazine derivatives block the initial, rate-limiting step of the amyloidogenic pathway. This leads to a reduction in the production of all downstream Aβ peptides. The efficacy of these compounds in cellular models is often assessed by measuring the reduction in Aβ40 and Aβ42 levels in cell culture media. acs.orgnih.gov

Pre-clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Relationships

The translation of in vitro potency to in vivo efficacy is a major challenge in drug development. Preclinical PK/PD studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for establishing a relationship between drug exposure and its pharmacological effect. For derivatives of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, these studies have focused on their potential as orally bioavailable, brain-penetrant BACE1 inhibitors. acs.orgnih.gov

Target Engagement Studies in Relevant Pre-clinical Models

A key aspect of developing drugs for central nervous system (CNS) disorders is ensuring that the compound can cross the blood-brain barrier and engage with its target in the brain. For BACE1 inhibitors, target engagement is often assessed by measuring the reduction of Aβ levels in the cerebrospinal fluid (CSF) and brain tissue of preclinical models, such as mice and dogs. acs.orgnih.gov

These biomarkers provide direct evidence that the inhibitor has reached its site of action and is exerting its intended pharmacological effect. Studies on 1,4-oxazine derivatives have demonstrated robust, dose-dependent reductions in brain and CSF Aβ levels in vivo. acs.orgnih.gov This demonstrates successful target engagement and provides a basis for predicting efficacious doses in humans.

Predictive Modeling for Exposure-Response Relationships

Predictive PK/PD modeling aims to establish a quantitative relationship between the concentration of a drug in the body (exposure) and the magnitude of the pharmacological response. For BACE1 inhibitors, this involves correlating the plasma and brain concentrations of the compound with the observed reduction in Aβ levels. nih.gov

These models are essential for optimizing dosing regimens and predicting the clinical efficacy of a drug candidate. The goal is to identify a therapeutic window where the drug concentration is high enough to achieve significant target inhibition and Aβ reduction, but low enough to avoid potential mechanism-based side effects. nih.gov The development of potent and brain-penetrant 1,4-oxazine derivatives with favorable pharmacokinetic properties has been a key focus of research in this area. acs.orgnih.gov The morpholine (B109124) ring, a core component of the 2H-1,4-oxazin-3-amine scaffold, is often utilized in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. semanticscholar.org

Structure-Based Ligand Design and Optimization Strategies

The rational design and optimization of derivatives of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- have been significantly guided by structure-based ligand design principles. A primary focus of these efforts has been the development of inhibitors for beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. wipo.int Medicinal chemistry campaigns have systematically explored the structure-activity relationships (SAR) of the 1,4-oxazine scaffold to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy has involved the strategic introduction of various substituents to modulate the physicochemical properties of the core molecule. For instance, the introduction of electron-withdrawing groups has been shown to reduce the pKa of the amidine functionality, a modification that can lead to improved cellular permeability and in vivo efficacy. nih.govfigshare.com Further optimization efforts have focused on specific positions of the 1,4-oxazine ring. The substitution at the 6-position, for example with a methyl and a trifluoromethyl group, has been demonstrated to yield an excellent pharmacological profile with a favorable pKa and a very low P-glycoprotein efflux ratio, which is crucial for achieving sufficient central nervous system (CNS) penetration. researchgate.net

Computational modeling has played a pivotal role in guiding these optimization strategies. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking have been employed to understand the binding interactions between the 1,4-oxazine derivatives and the active site of BACE1. nih.govuniupo.it These computational approaches allow for the in silico evaluation of novel derivatives, helping to prioritize synthetic efforts towards compounds with the highest predicted affinity and most favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For example, molecular docking studies have been used to analyze the binding modes of these inhibitors, revealing key interactions with amino acid residues in the BACE1 active site. uniupo.itnih.gov This understanding allows for the rational design of new derivatives with modified substituents to enhance these interactions and, consequently, improve inhibitory potency.

The iterative process of computational design, chemical synthesis, and biological evaluation has led to the identification of potent BACE1 inhibitors with improved drug-like properties. researchgate.net This structure-based approach has been instrumental in the optimization of lead compounds, addressing challenges such as off-target effects and poor bioavailability. nih.govfigshare.com

Phenotypic Screening Methodologies for Novel Biological Activities (without specific findings)

The application of phenotypic screening to discover new activities for derivatives of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- would involve the use of various cell-based assays. These assays can be designed to monitor a wide range of cellular phenotypes, such as changes in cell morphology, proliferation, viability, migration, or the expression of specific biomarkers. technologynetworks.comsygnaturediscovery.com The choice of cell model is critical and can range from immortalized cell lines to more physiologically relevant primary cells or even three-dimensional (3D) organoids that better mimic the in vivo environment. technologynetworks.comeurofinsdiscovery.com

High-throughput screening (HTS) technologies are often employed to test large libraries of compounds in these phenotypic assays in a rapid and automated fashion. azolifesciences.comnih.gov This allows for the efficient screening of numerous derivatives of the 2H-1,4-Oxazin-3-amine, 5,6-dihydro- scaffold to identify "hits" that induce a desired phenotypic change. azolifesciences.com Advanced imaging techniques, such as high-content imaging, can be integrated into the screening process to provide detailed, multi-parametric readouts of cellular phenotypes. sygnaturediscovery.com

Once a hit compound is identified through a phenotypic screen, subsequent studies are required to elucidate its mechanism of action and identify its molecular target(s). This process, often referred to as target deconvolution, can involve a variety of techniques, including affinity chromatography, proteomics, and genetic approaches. While specific findings for 2H-1,4-Oxazin-3-amine, 5,6-dihydro- derivatives from such screens are not detailed here, the methodologies provide a robust framework for uncovering novel therapeutic applications for this class of compounds.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2h 1,4 Oxazin 3 Amine, 5,6 Dihydro

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the chemical shifts of the protons in the dihydro-oxazine ring are indicative of their electronic surroundings. For instance, in related dihydro-1,3-oxazine structures, the protons of the O-CH₂-N and Ar-CH₂-N groups exhibit characteristic peaks. researchgate.net Specifically, the protons on the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms would be expected to show distinct signals, influenced by the electronegativity of these heteroatoms.

¹³C NMR complements the proton data by providing information on the carbon skeleton. The carbon atom of the C=N (imine) or C-NH₂ (amine) group would have a characteristic chemical shift, distinguishing it from the saturated carbons of the ring.

Below is a hypothetical data table of expected NMR chemical shifts for 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, based on analogous structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H
C3-NH₂
C5-H₂
C6-H₂
N4-H

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. The molecular formula of a related compound, 5,6-dihydro-4H-1,3-oxazin-2-amine, is C₄H₈N₂O, with a molecular weight of 100.12 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For instance, the exact mass of C₄H₈N₂O is calculated as 100.063662883 Da. nih.gov

Fragmentation patterns observed in the mass spectrum offer valuable structural information. The cleavage of the dihydro-oxazine ring can lead to characteristic fragment ions, helping to piece together the molecular structure. The synthesis and characterization of various oxazine (B8389632) derivatives have been supported by mass spectrometry data. rasayanjournal.co.inresearchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as C-O and C-H stretching and bending vibrations within the dihydro-oxazine ring.

For example, in similar heterocyclic compounds, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C-O stretching vibration of the ether linkage would likely be observed around 1050-1250 cm⁻¹. In related triazine compounds, bands near 1330 cm⁻¹ have been assigned to the asymmetric triazine C-NH₂ stretching vibration. nih.gov The IR spectra of various benzoxazine (B1645224) derivatives have been used to confirm their structures. rasayanjournal.co.inresearchgate.net The NIST/EPA Gas-Phase Infrared Database provides reference spectra for related compounds like 5,6-dihydro-4,4,6-trimethyl-2-vinyl-4H-1,3-oxazine. nist.gov

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Alkane)2850-3000
C=N Stretch (Imine tautomer)1640-1690
N-H Bend (Amine)1550-1650
C-O Stretch (Ether)1050-1250
C-N Stretch (Amine)1020-1250

UV-Vis Spectroscopy and Chiroptical Methods

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the saturated dihydro-oxazine ring itself does not have strong UV absorption, the amine functionality and any potential conjugation could lead to absorption in the UV region. The presence of chromophores is a key factor in the UV-Vis spectrum.

Chiroptical methods, such as Circular Dichroism (CD), would be relevant if the compound is chiral. The synthesis of optically active 1,4-benzoxazinones has been explored, and their stereochemistry can be investigated using such techniques. researchgate.net If 2H-1,4-Oxazin-3-amine, 5,6-dihydro- is synthesized as a racemic mixture or if enantiomerically pure forms are prepared, CD spectroscopy would be instrumental in characterizing its stereochemical properties.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating 2H-1,4-Oxazin-3-amine, 5,6-dihydro- from any impurities or byproducts and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. The development of a robust HPLC method involves the careful selection of a suitable stationary phase (column), mobile phase, and detector.

A reversed-phase HPLC method, using a C18 column, is often a good starting point for polar compounds like this. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs. The synthesis of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives was confirmed, in part, by their characterization, which often involves purity assessment through chromatographic methods. rasayanjournal.co.in The analysis of a related compound, 2H-1,4-thiazine-5,6-dihydro-3-carboxylic acid, was confirmed using an HPLC procedure. nih.gov

An example of a starting HPLC method development table is provided below:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

By integrating the peak areas in the resulting chromatogram, the purity of the sample can be accurately calculated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, direct analysis by GC-MS is challenging. The presence of the primary amine group leads to strong interactions with the stationary phases of GC columns, resulting in poor peak shape and low sensitivity. vt.edu To overcome these limitations, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for amines include silylation and acylation. mdpi.comresearchgate.net Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process effectively reduces the polarity and increases the volatility of the compound, making it amenable to GC-MS analysis. omicsonline.org Acylation, with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), is another effective method for derivatizing amines, leading to the formation of stable, volatile derivatives suitable for GC-MS analysis with sensitive detection. semanticscholar.org

The derivatized 2H-1,4-Oxazin-3-amine, 5,6-dihydro- can then be injected into the GC-MS system. In the gas chromatograph, the volatile derivative is separated from other components of the sample mixture based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

The interpretation of the mass spectrum allows for the confirmation of the derivatized compound's identity. The fragmentation pattern provides structural information that can be used to verify the core structure of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- and the successful addition of the derivatizing group. Furthermore, the high sensitivity and selectivity of GC-MS enable the detection and quantification of trace-level impurities, which is crucial for the purity assessment of the compound.

Below is a hypothetical data table outlining typical GC-MS parameters that could be employed for the analysis of a silylated derivative of 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, based on established methods for similar cyclic amines. omicsonline.orgwiley.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized 2H-1,4-Oxazin-3-amine, 5,6-dihydro-

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Injector Temperature250 °C
Injection ModeSplitless
Oven Temperature ProgramInitial 70°C (hold 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range50-500 amu
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming the structure of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- and understanding its solid-state properties.

The first step in X-ray crystallography is the growth of a high-quality single crystal of the compound. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity. By rotating the crystal, a complete set of diffraction data can be collected.

The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built. The final refined crystal structure provides a wealth of information, including the precise stereochemistry and conformation of the 5,6-dihydro-2H-1,4-oxazin-3-amine ring system.

The following table presents representative crystallographic data for a related heterocyclic compound, illustrating the parameters that would be determined for 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. mdpi.com

Table 2: Example Crystallographic Data for a Related Dihydrobenzooxazinone Derivative

ParameterValue
Crystal Data
Chemical FormulaC₈H₇NO₂
Formula Weight149.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a6.4500(3) Å
b5.05307(19) Å
c21.1492(8) Å
α90°
β94.081(3)°
γ90°
Volume687.55(5) ų
Z4
Data Collection and Refinement
RadiationMoKα (λ = 0.71073 Å)
Temperature173 K
R-factor0.0338

Theoretical and Computational Chemistry Studies on 2h 1,4 Oxazin 3 Amine, 5,6 Dihydro

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals and electrostatic potentials, which are key determinants of a molecule's reactivity and intermolecular interactions.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, a theoretical analysis would likely reveal that the HOMO is concentrated around the electron-rich regions, such as the amine group and the nitrogen atom within the oxazine (B8389632) ring. Conversely, the LUMO would be distributed over the more electron-deficient areas. The energy gap between these orbitals would quantify the molecule's kinetic stability and chemical reactivity. Similar studies on heterocyclic systems, such as 1,4,3,5-oxathiadiazepane-4,4-dioxides, have successfully used HOMO-LUMO analysis to determine charge transfer within the molecule and predict properties like ionization potential and electron affinity. researchgate.net

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, red areas indicate regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. For 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, the ESP map would be expected to show a negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and a positive potential near the hydrogen atoms of the amine group. These maps are invaluable for predicting how the molecule will interact with biological targets like proteins and enzymes.

The core structure of 5,6-dihydro-2H-1,4-oxazin-3-amine is a saturated heterocyclic ring and is therefore not aromatic. Aromaticity is a property of cyclic, planar molecules with a continuous system of delocalized pi electrons, which confers significant thermodynamic stability.

However, the concept of aromaticity becomes highly relevant when considering derivatives of this compound, particularly those where the oxazine ring is fused to an aromatic system, such as in 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine. nih.govresearchgate.net In these derivatives, the stability and electronic properties of the entire molecule are influenced by the aromatic benzene (B151609) ring. Computational studies on such fused systems would analyze the extent of pi-electron delocalization and how the non-aromatic oxazine ring modifies the properties of the aromatic portion, and vice-versa. The stability of these derivatives, arising from hyperconjugative interactions and charge delocalization, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Computational Reaction Mechanism Elucidation for Synthetic Routes

Computational chemistry plays a critical role in understanding the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, thereby optimizing reaction conditions and predicting outcomes.

For the synthesis of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- and its derivatives, several synthetic routes could be explored computationally. For instance, the synthesis of related 3,4-dihydro-2H-1,4-oxazines has been achieved through methods like the intramolecular cyclization of N-propargyl N-sulfonyl amino alcohols or the reaction of aziridines with propargyl alcohols. organic-chemistry.org

A computational study of such a synthesis would typically involve:

Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials and final products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Mapping the Reaction Pathway: Tracing the path of minimum energy from reactants to products through the transition state, which may involve identifying stable intermediates.

High-level quantum chemical calculations have been successfully used to study the mechanism of formation for similar heterocyclic systems, such as 2-amino-4,5-dihydrothiophenes. nih.gov These studies can clarify reaction regioselectivity and stereoselectivity, explain the role of catalysts, and rationalize the observed product distributions. Applying these methods to the synthesis of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- would provide a detailed, atomistic understanding of its formation, aiding in the development of more efficient and selective synthetic protocols.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized, saving significant time and resources. japsonline.com These predictions help to identify candidates with favorable drug-like properties and flag those with potential liabilities, such as poor absorption or toxicity. nih.govnih.gov

For 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, a key initial assessment involves evaluating its compliance with established guidelines like Lipinski's Rule of Five. japsonline.com This rule suggests that poor absorption or permeation is more likely when a molecule violates certain physicochemical thresholds.

Table 1: Predicted Physicochemical Properties and ADMET Profile for 2H-1,4-Oxazin-3-amine, 5,6-dihydro-
PropertyPredicted Value/AssessmentSignificance in Drug Discovery
Molecular Weight100.12 g/molWell below the 500 g/mol limit, favoring good absorption and diffusion.
Hydrogen Bond Donors2 (from -NH2 and -NH-)Within the limit of 5, indicating a balance between solubility and permeability.
Hydrogen Bond Acceptors3 (from O, ring N, and amine N)Within the limit of 10, suggesting favorable interactions with biological targets without compromising membrane passage.
LogP (Octanol-Water Partition Coefficient)-1.2 (Predicted)Indicates high hydrophilicity, suggesting good aqueous solubility but potentially limited passive diffusion across lipid membranes.
Oral BioavailabilityPredicted to be highThe low molecular weight and compliance with Lipinski's rules suggest the compound is likely to be well-absorbed orally. researchgate.net
Toxicity Prediction (e.g., Ames test)Predicted to be non-mutagenicIn silico models can predict the potential for mutagenicity, a critical early safety screen. japsonline.com

More advanced computational models can predict a wider range of properties, including metabolic stability (susceptibility to breakdown by enzymes like cytochrome P450), potential for inhibiting crucial transporters, and various toxicity endpoints such as cardiotoxicity (hERG inhibition) and hepatotoxicity. nih.govjapsonline.com These in silico predictions provide a comprehensive preliminary risk assessment for 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, guiding its potential development as a therapeutic agent.

Force Field Development and Parameterization for Molecular Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational dynamics of a drug candidate, its binding mode to a biological target, and its interactions with the surrounding environment, such as a solvent or a lipid membrane. The accuracy of MD simulations is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch

A force field is a set of functions and associated parameters that describe the potential energy of a system of particles. Standard force fields like AMBER and CHARMM are well-parameterized for common biomolecules like proteins and nucleic acids, but often lack accurate parameters for novel small molecules like 2H-1,4-Oxazin-3-amine, 5,6-dihydro-. nih.gov Therefore, for accurate simulations, specific parameters for the new molecule must be developed.

The process of force field parameterization involves:

Deriving Bonded Parameters: This includes equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are typically derived by fitting to high-level quantum mechanics (QM) calculations of the molecule's geometry and vibrational frequencies (normal modes). uni-muenchen.de

Determining Non-Bonded Parameters: This involves assigning partial atomic charges and van der Waals parameters. Partial charges are crucial for describing electrostatic interactions and are often derived by fitting to the QM electrostatic potential (e.g., using the RESP method). nih.gov

Validation: The newly developed parameters are tested by running simulations and comparing the results against available experimental data (e.g., crystal structures, thermodynamic properties) or high-level QM calculations. uni-muenchen.deresearchgate.net

This is a meticulous process that requires significant expertise. The development of a robust force field for 2H-1,4-Oxazin-3-amine, 5,6-dihydro- would be a prerequisite for using MD simulations to accurately study its interactions with a specific biological target, its conformational preferences in solution, or its permeation through a cell membrane. ethz.ch

Emerging Research Directions and Future Perspectives for 2h 1,4 Oxazin 3 Amine, 5,6 Dihydro Scaffolds

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of oxazine (B8389632) derivatives has traditionally involved methods that can be lengthy or require harsh conditions. However, modern synthetic chemistry is rapidly evolving, with a strong emphasis on efficiency, sustainability, and the development of "green" methodologies. nih.gov These innovations are directly applicable to the construction of the 2H-1,4-Oxazin-3-amine, 5,6-dihydro- scaffold and its analogs.

Recent advancements focus on one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1,3-oxazine and 1,3-thiazine derivatives from simple precursors in a single step, often with high yields. researchgate.net Catalytic systems are also at the forefront of innovation. For instance, ruthenium-catalyzed tandem reactions have been used to create 1,4-oxazines from α-arylamino ketones under mild conditions. rsc.org Similarly, silver triflate has been shown to catalyze the cyclization of certain amino alcohols to form 3,4-dihydro-2H-1,4-oxazines at room temperature. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Dihydro-oxazine Scaffolds

Methodology Description Advantages Challenges Relevant Scaffolds
Traditional Multistep Synthesis Sequential reactions with isolation of intermediates. Well-established and predictable. Time-consuming, lower overall yield, more waste. General heterocycles.
One-Pot Multicomponent Reactions (MCRs) Combining three or more reactants in a single vessel to form the final product. researchgate.net High efficiency, reduced waste, operational simplicity. Optimization can be complex; substrate scope may be limited. 2-Amino-4H-1,3-oxazines. researchgate.net
Metal-Catalyzed Cyclization Use of transition metals (e.g., Ru, Ag, Cu, Rh) to catalyze the ring-forming reaction. rsc.orgorganic-chemistry.orgresearchgate.net High yields, mild reaction conditions, high selectivity. Cost of catalyst, potential for metal contamination in the final product. 1,4-Oxazines, 3,4-dihydro-2H-1,4-oxazines. rsc.orgorganic-chemistry.org
Green Chemistry Approaches Use of environmentally benign solvents, catalysts (e.g., nano-Fe2O3), or solvent-free conditions. nih.govhumanjournals.com Reduced environmental impact, increased safety, potential for catalyst recycling. nih.gov May require specialized equipment; reaction rates can be slower. 1,3-Oxazine-3-ones. humanjournals.com
Autocyclization Spontaneous intramolecular ring closure of a precursor molecule. acs.org Simple procedure, neutral conditions, no external catalyst needed. Limited to specific precursors; reaction efficiency can be variable. 5,6-Dihydro-4H-1,3-oxazine hydrobromides. acs.org

Integration of Artificial Intelligence and Machine Learning in Oxazine Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can be powerfully applied to the study of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- and related scaffolds. ML models can predict a wide range of properties, from biological activity and toxicity to reaction outcomes and synthetic accessibility, often saving significant time and resources compared to traditional experimental approaches.

In the context of oxazine research, ML algorithms can be trained on existing data from diverse heterocyclic compounds to build predictive models. For example, these models can perform virtual screening of large virtual libraries of novel 2H-1,4-Oxazin-3-amine, 5,6-dihydro- derivatives to identify those with the highest probability of binding to a specific biological target. This approach allows researchers to prioritize which compounds to synthesize and test, dramatically improving the efficiency of the discovery process.

Furthermore, AI is being developed to assist in retrosynthetic analysis, helping chemists devise the most efficient and sustainable synthetic routes to target molecules. By analyzing vast databases of chemical reactions, AI can propose novel synthetic pathways that a human chemist might not consider. Computational studies, such as Density Functional Theory (DFT) and analysis of molecular orbitals (HOMO/LUMO), can also be combined with experimental results to understand the structural and electronic properties that govern the behavior of these molecules, as has been done for related benzoxazine (B1645224) structures. mdpi.com

Table 2: Applications of Machine Learning in Chemical Research

ML Application Description Potential Impact on Oxazine Research
Quantitative Structure-Activity Relationship (QSAR) Models that correlate chemical structure with biological activity. Predict the therapeutic potential (e.g., anticancer, antimicrobial) of novel 2H-1,4-Oxazin-3-amine, 5,6-dihydro- derivatives.
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. Rapidly identify high-potential drug candidates from a vast chemical space, prioritizing synthetic efforts.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of molecules. Early-stage filtering of compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.
Reaction Outcome Prediction Predicting the products and yields of chemical reactions under various conditions. Optimize synthetic routes for higher efficiency and purity.
Retrosynthesis Planning AI-driven design of synthetic pathways to a target molecule. Discover novel, more efficient, and sustainable synthetic routes to complex oxazine scaffolds.

Exploration of Novel Biological Targets and Therapeutic Modalities (Conceptual)

The oxazine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govglobalresearchonline.nethumanjournals.com This proven biological potential in the broader oxazine class provides a strong rationale for exploring the therapeutic applications of the more specific 2H-1,4-Oxazin-3-amine, 5,6-dihydro- scaffold. The presence of the 3-amine group is particularly significant, as it can act as a hydrogen bond donor and acceptor, potentially enabling strong and specific interactions with biological targets like enzyme active sites or protein receptors.

Conceptually, this scaffold could be investigated for several novel therapeutic modalities:

Targeted Cancer Therapeutics: Many anticancer agents feature heterocyclic rings. The 2H-1,4-Oxazin-3-amine, 5,6-dihydro- core could be functionalized to target specific kinases, proteases, or DNA-related enzymes like topoisomerase, which are often dysregulated in cancer. sciresliterature.orgresearchgate.net

Next-Generation Antibiotics: With the rise of multidrug-resistant bacteria, there is a critical need for new antibiotics with novel mechanisms of action. The oxazine scaffold has shown promise in this area, and new derivatives could be designed to inhibit essential bacterial processes. rasayanjournal.co.innih.gov

Neurodegenerative Disease Modulators: Heterocyclic compounds are frequently found in drugs targeting the central nervous system. The scaffold could be explored for its potential to interact with targets involved in diseases like Alzheimer's or Parkinson's, such as beta-secretase 1 (BACE1) or serotonin (B10506) receptors, which have been targets for other oxazine derivatives. dntb.gov.ua

Table 3: Potential Biological Targets for Dihydro-1,4-Oxazine-Based Scaffolds

Therapeutic Area Potential Biological Target Class Rationale / Example from Related Compounds
Oncology Protein Kinases, DNA Topoisomerases, Proteases Oxazine derivatives have shown anticancer activity; the amine group can be key for binding. sciresliterature.orgresearchgate.net
Infectious Diseases Bacterial Cell Wall Synthesis Enzymes, DNA Gyrase, TetR The oxazine core is a known antibacterial pharmacophore. researchgate.netrasayanjournal.co.in
Neuroscience Serotonin (5-HT) Receptors, BACE1, Dopamine Receptors Benzoxazine derivatives have been developed as BACE1 inhibitors and receptor antagonists. dntb.gov.uajcsp.org.pk
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) Dihydropyrimidine scaffolds, which are also six-membered heterocycles, are known LOX inhibitors. dovepress.com
Antiviral Reverse Transcriptase, Protease The benzoxazinone (B8607429) core is present in the HIV-1 reverse transcriptase inhibitor efavirenz. nih.gov

Challenges and Opportunities in the Academic Research of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- and Related Structures

While the 2H-1,4-Oxazin-3-amine, 5,6-dihydro- scaffold holds considerable promise, its journey from a conceptual molecule to a viable therapeutic agent is fraught with challenges that also present significant research opportunities.

Challenges:

Synthetic Complexity: Developing stereoselective syntheses for substituted dihydro-oxazines can be difficult. Controlling the stereochemistry at multiple chiral centers is a common hurdle in heterocyclic chemistry.

Scaffold Stability and Metabolism: The stability of the dihydro-oxazine ring under physiological conditions needs to be thoroughly evaluated. Metabolic pathways could lead to ring-opening or other transformations, affecting the compound's efficacy and safety.

Limited Existing Research: As a relatively unexplored scaffold, there is a lack of extensive structure-activity relationship (SAR) data, which makes rational drug design more challenging initially. Building this foundational knowledge requires significant investment in synthesis and screening.

Bridging the Gap to Clinical Use: Translating a promising compound from academic discovery to clinical application is a long and expensive process, involving extensive preclinical and clinical testing for which academic labs are often not equipped.

Opportunities:

Chemical Novelty: The underexplored nature of this scaffold means there is a high potential for discovering compounds with novel mechanisms of action and intellectual property. This chemical space is ripe for exploration.

Platform for Diversity-Oriented Synthesis: The scaffold is an excellent starting point for diversity-oriented synthesis, where large libraries of related compounds can be created to screen against a wide range of biological targets, potentially uncovering unexpected therapeutic activities. acs.org

Addressing Unmet Medical Needs: The unique structural features of 2H-1,4-Oxazin-3-amine, 5,6-dihydro- derivatives could make them effective against challenging biological targets, such as those involved in drug-resistant infections or complex multifactorial diseases like cancer. researchgate.netdntb.gov.ua

Interdisciplinary Collaboration: Research on this scaffold provides a rich ground for collaboration between synthetic chemists, computational scientists, pharmacologists, and biologists to accelerate the drug discovery pipeline.

Q & A

Q. What safety protocols are essential when handling 2H-1,4-Oxazin-3-amine derivatives?

  • Methodology : Follow GHS guidelines for acute toxicity (e.g., H302, H315) and implement engineering controls (e.g., fume hoods, closed-system transfers). Use personal protective equipment (PPE) and pre-screen analogs for hazardous functional groups (e.g., nitro or azide substituents) .

Tables for Key Methodological Insights

Research Aspect Recommended Techniques Key References
Synthetic Route DesignIsotopic labeling, factorial design
Structural CharacterizationHRMS, 13C^{13}\text{C}-NMR, isotopic standards
Computational OptimizationDFT, reaction path search algorithms
Data ValidationOrthogonal assays, bootstrapping

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Feasible Synthetic Routes

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Reactant of Route 1
2H-1,4-Oxazin-3-amine, 5,6-dihydro-
Reactant of Route 2
2H-1,4-Oxazin-3-amine, 5,6-dihydro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.